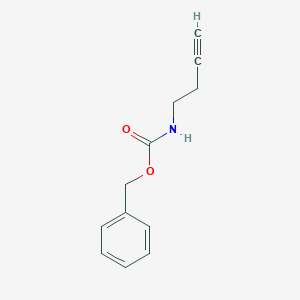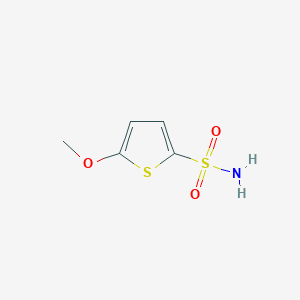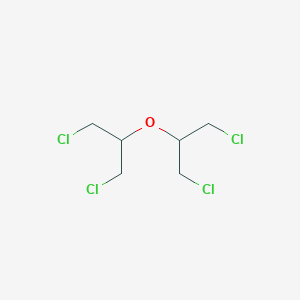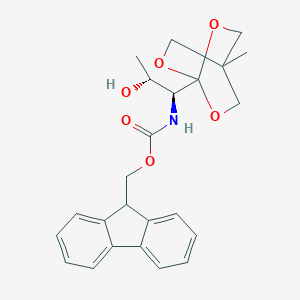![molecular formula C11H6N4 B136696 Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)- CAS No. 157561-99-4](/img/structure/B136696.png)
Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)- is a chemical compound with the molecular formula C12H7N3 It is a derivative of pyrrolopyridine, a class of compounds known for their diverse biological activities
Preparation Methods
The synthesis of Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)- involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), yields the desired product .
Chemical Reactions Analysis
Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)- involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors. By inhibiting FGFR signaling pathways, the compound can induce apoptosis and inhibit the proliferation, migration, and invasion of cancer cells .
Comparison with Similar Compounds
Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)- can be compared with other pyrrolopyridine derivatives. Similar compounds include:
- Pyrrolo[1,2-a]pyrazines
- 5H-pyrrolo[2,3-b]pyrazines
- 6H-pyrrolo[3,4-b]pyrazines These compounds share a similar core structure but differ in their specific functional groups and biological activities. The unique structure of Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)- contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylidene)propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4/c12-5-8(6-13)4-9-7-15-11-10(9)2-1-3-14-11/h1-4,7H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICASHFWBSAACD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C=C(C#N)C#N)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine](/img/structure/B136624.png)









![(8R,9S,10R,13S,14S,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B136647.png)
